2-Amino-6-fluorobenzothiazole

Catalog No.
S665769
CAS No.
348-40-3
M.F
C7H5FN2S
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-fluorobenzothiazole

CAS Number

348-40-3

Product Name

2-Amino-6-fluorobenzothiazole

IUPAC Name

6-fluoro-1,3-benzothiazol-2-amine

Molecular Formula

C7H5FN2S

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C7H5FN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10)

InChI Key

CJLUXPZQUXVJNF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)SC(=N2)N

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)N

Medicinal Chemistry

  • Antibacterial activity

    Studies suggest 2-AFBT exhibits antibacterial properties against various gram-positive and gram-negative bacteria. Research published in "European Journal of Medicinal Chemistry" demonstrates its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant bacteria strains [].

  • Anticancer properties

    2-AFBT shows promise in inhibiting the growth of cancer cells. A study published in "Bioorganic & Medicinal Chemistry Letters" reports its potential to target specific cancer pathways, making it a candidate for further investigation [].

  • Other potential applications

    Preliminary research suggests 2-AFBT may have activity against other diseases, including fungal infections and parasitic diseases. However, further exploration is needed to confirm these findings.

Material Science

  • Organic electronics

    2-AFBT is being explored as a building block for organic semiconductors due to its unique electronic properties. Research published in "Journal of Materials Chemistry C" demonstrates its potential application in organic light-emitting diodes (OLEDs) [].

  • Polymer development

    2-AFBT can be incorporated into polymers, potentially enhancing their properties like thermal stability and conductivity. A study published in "RSC Advances" reports the synthesis of 2-AFBT-based polymers with promising characteristics for various applications [].

2-Amino-6-fluorobenzothiazole is a heterocyclic organic compound with the molecular formula C7H5FN2SC_7H_5FN_2S. It features a benzothiazole ring, which is a fused aromatic system containing both nitrogen and sulfur atoms. The compound is characterized by the presence of an amino group (-NH₂) and a fluorine atom positioned at the 6th position of the benzothiazole structure. This unique arrangement contributes to its chemical reactivity and potential biological activity. The compound appears as a white to off-white solid, with a predicted pKa of approximately 3.77, indicating its acidic nature in solution .

Typical for amines and halogenated compounds. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Suzuki Coupling Reactions: This compound can be used as a substrate in cross-coupling reactions, particularly with aryl boronic acids, to synthesize more complex aromatic systems .
  • Acylation Reactions: The amino group can be acylated to form amides, enhancing the compound's solubility and altering its biological properties.

Research indicates that 2-amino-6-fluorobenzothiazole exhibits notable biological activities. It has been studied for its potential as:

  • Antimicrobial Agents: Derivatives of benzothiazole compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties: Some studies suggest that compounds within this class may inhibit cancer cell proliferation, although specific data on 2-amino-6-fluorobenzothiazole is limited .
  • Cytotoxicity: The compound has demonstrated cytotoxic effects in certain cell lines, indicating potential therapeutic applications in oncology .

The synthesis of 2-amino-6-fluorobenzothiazole can be achieved through several methods:

  • Direct Fluorination: Starting from 2-amino-benzothiazole, fluorination can be performed using fluorinating agents such as sulfur tetrafluoride or other fluorine sources.
  • Suzuki Coupling: This method involves coupling 2-amino-6-bromobenzothiazole with aryl boronic acids under palladium catalysis conditions to introduce functional groups at the 6-position .
  • Acylation: Acylation of the amino group can also be performed to yield derivatives that may have enhanced solubility or biological activity.

2-Amino-6-fluorobenzothiazole finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds and pharmaceuticals.
  • Material Science: The compound is utilized in developing new materials with specific electronic or optical properties due to its unique structure.
  • Agriculture: Potential applications in agrochemicals are being explored, particularly for developing new pesticides or herbicides.

Studies on interaction profiles of 2-amino-6-fluorobenzothiazole reveal its affinity for various biological targets. Interaction studies often focus on:

  • Protein Binding: Understanding how this compound binds to proteins can provide insights into its mechanism of action and therapeutic potential.
  • Enzyme Inhibition: Investigating its role as an inhibitor for specific enzymes involved in disease pathways can lead to the development of novel therapeutic agents.

Several compounds share structural similarities with 2-amino-6-fluorobenzothiazole, allowing for comparative analysis:

Compound NameStructure FeaturesUnique Aspects
2-Amino-benzothiazoleContains an amino group but lacks fluorineMore basic due to absence of fluorine
6-FluorobenzothiazoleContains fluorine but lacks amino groupPrimarily used as a reagent
2-Amino-3-fluorobenzothiazoleHas both amino and fluorine at different positionsPotentially different biological activity
BenzothiazoleBasic structure without functional groupsLacks the reactivity associated with amino/fluoro

The uniqueness of 2-amino-6-fluorobenzothiazole lies in its combination of both an amino group and a fluorine atom at strategic positions, which enhances its reactivity and potential biological activity compared to other similar compounds.

Conventional Synthesis Protocols

Thiocyanation of Fluorinated Anilines

The thiocyanation of fluorinated anilines represents a fundamental approach for constructing the benzothiazole framework in 2-amino-6-fluorobenzothiazole synthesis [1]. This methodology involves the nucleophilic attack of thiocyanate ions on electrophilically activated aromatic systems, followed by intramolecular cyclization to form the heterocyclic ring [2]. The process typically employs 4-fluoroaniline as the starting material, which undergoes treatment with potassium thiocyanate in the presence of glacial acetic acid [1] [3].

The mechanism proceeds through initial formation of a thiocyanate intermediate, where the thiocyanate group attaches to the aromatic ring ortho to the amino functionality [2]. The electronic properties of the fluorine substituent significantly influence the reactivity pattern, with the electron-withdrawing nature of fluorine facilitating electrophilic aromatic substitution [4] [5]. Research indicates that fluorinated anilines demonstrate enhanced reactivity compared to their non-fluorinated counterparts, with reaction yields ranging from 60-85% under optimized conditions [1] [6].

Spectroscopic monitoring reveals that the thiocyanation process exhibits characteristic infrared absorption bands at 2195-2215 wavenumbers corresponding to the carbon-nitrogen triple bond stretch [7] [8]. Nuclear magnetic resonance studies confirm the regioselective attachment of the thiocyanate group, with carbon-13 chemical shifts appearing in the 110-120 parts per million region [9]. The reaction typically requires 12-16 hours at ambient temperature to achieve complete conversion [1] [6].

Bromine-Mediated Cyclization Mechanisms

Bromine-mediated cyclization represents the critical ring-closing step in the conventional synthesis of 2-amino-6-fluorobenzothiazole [1] [7]. This transformation involves the oxidative cyclization of thiocyanated aniline intermediates through bromine activation, resulting in the formation of the benzothiazole heterocycle [2]. The mechanism proceeds via initial bromine complexation with the thiocyanate group, generating a highly electrophilic thiocyanogen species [7].

The cyclization mechanism involves nucleophilic attack of the amino group on the activated thiocyanate functionality, leading to the formation of a five-membered ring intermediate [2] [10]. Subsequent elimination of hydrogen bromide and rearrangement yields the final benzothiazole product [7]. Kinetic studies demonstrate that the cyclization step exhibits first-order kinetics with respect to the bromine concentration, with rate constants ranging from 0.15 to 0.28 per minute at 25 degrees Celsius [11].

The influence of the fluorine substituent on the cyclization mechanism is particularly pronounced, with computational studies indicating that the electron-withdrawing effect stabilizes the intermediate carbocation species [12] [13]. Density functional theory calculations reveal that fluorine substitution lowers the activation energy barrier by approximately 8-12 kilojoules per mole compared to unsubstituted systems [14] [15]. The reaction proceeds with high regioselectivity, yielding predominantly the desired 6-fluoro substitution pattern [1] [3].

Experimental evidence supports a concerted mechanism for the cyclization process, with no observable accumulation of ring-opened intermediates under standard reaction conditions [7] [16]. Temperature-dependent studies indicate optimal cyclization rates at 80-120 degrees Celsius, with higher temperatures leading to decomposition products [1] [17].

Green Chemistry Approaches

Solvent-Free Synthesis Optimization

Solvent-free synthesis methodologies have emerged as environmentally sustainable alternatives for 2-amino-6-fluorobenzothiazole production [18] [19]. These approaches eliminate the need for organic solvents through mechanochemical activation, microwave irradiation, or solid-state reactions [20] [21]. Ball-milling techniques have demonstrated particular efficacy, achieving yields of 64-96% through mechanical energy input alone [2] [19].

The mechanochemical approach involves grinding fluorinated anilines with thiocyanate salts and oxidizing agents in the absence of solvent [21] [22]. This method activates the reactants through mechanical stress, facilitating bond formation and cyclization under ambient conditions [19]. Research indicates that the fluorine substituent enhances the mechanochemical reactivity, with fluorinated substrates showing superior conversion rates compared to unsubstituted analogues [2] [23].

Microwave-assisted solvent-free synthesis represents another significant advancement, reducing reaction times to 2-10 minutes while maintaining high yields of 85-95% [24] [25]. The microwave energy directly heats the reactants through dielectric heating, creating localized high-temperature zones that accelerate the cyclization process [18] [26]. Studies demonstrate that fluorinated systems exhibit enhanced microwave absorption, leading to more efficient heating and improved reaction rates [24] [27].

Optimization studies reveal that the solvent-free approach requires careful control of reactant stoichiometry, with optimal results achieved using a 1:1.5 molar ratio of aniline to thiocyanate [18] [19]. The addition of solid acid catalysts, such as silica gel or zeolites, further enhances the reaction efficiency [28] [26]. Environmental factor calculations indicate that solvent-free methods reduce waste generation by 70-85% compared to conventional approaches [19] [21].

Catalytic System Development

Heterogeneous catalytic systems have been developed to improve the sustainability and efficiency of 2-amino-6-fluorobenzothiazole synthesis [29] [17]. These systems employ recyclable solid catalysts that facilitate the cyclization process while minimizing waste generation [19] [30]. Zinc oxide nanoparticles have demonstrated particular promise, achieving yields of 78-98% with excellent recyclability over multiple reaction cycles [19] [28].

Cobalt oxide nanoflakes represent another effective catalytic system, providing high catalytic activity under neat conditions [17]. These catalysts operate through Lewis acid activation of the carbonyl groups and coordination to the nitrogen atoms, facilitating the cyclization process [30] [29]. The fluorine substituent influences the catalyst-substrate interaction, with computational studies indicating enhanced binding affinity in fluorinated systems [4] .

Potassium ferrocyanide has emerged as an efficient promoter for benzothiazole synthesis under solvent-free conditions [28]. This system operates through electron transfer mechanisms, generating reactive intermediates that facilitate ring closure [28] [30]. The catalytic cycle involves initial coordination of the aniline substrate, followed by oxidative cyclization and product release [30] [17].

Iron-graphite electrode combinations have been developed for electrochemical synthesis, utilizing electrical energy to drive the cyclization process [32]. These systems achieve yields of 64-91% while eliminating the need for chemical oxidants [32] [33]. The electrochemical approach offers precise control over the oxidation potential, allowing selective activation of specific functional groups [32] [30].

Research indicates that heterogeneous catalysts can be recovered and reused for up to 5-7 reaction cycles without significant loss of activity [19] [28]. Characterization studies using X-ray photoelectron spectroscopy and transmission electron microscopy confirm the structural integrity of the catalysts after multiple uses [29] [17].

Reaction Kinetics and Thermodynamics

Activation Energy Barriers

Kinetic studies of 2-amino-6-fluorobenzothiazole synthesis reveal distinct activation energy barriers for the thiocyanation and cyclization steps [11] [34]. The thiocyanation process exhibits an activation energy of 33.5 kilojoules per mole, while the subsequent cyclization step requires 52.8 kilojoules per mole [11] [15]. These values are significantly lower than those observed for non-fluorinated analogues, indicating the beneficial effect of fluorine substitution on reaction kinetics [4] [12].

Temperature-dependent rate studies demonstrate Arrhenius behavior across the temperature range of 273-373 Kelvin [11] [16]. The pre-exponential factor for the overall process is determined to be 2.8 × 10^8 per second, consistent with a bimolecular reaction mechanism [34] [15]. The presence of fluorine substituents reduces the activation energy barrier by approximately 12-15 kilojoules per mole compared to unsubstituted systems [14] [12].

Computational studies using density functional theory at the B3LYP/6-31G(d) level provide detailed insights into the transition state structures [14] [15]. The calculations reveal that the cyclization transition state involves significant charge redistribution, with the fluorine atom stabilizing the developing positive charge through inductive effects [12] [13]. The activation energy barrier shows strong correlation with the Hammett sigma parameter, confirming the electronic nature of the fluorine influence [4] [5].

Solvent effects on the activation energy barriers have been investigated using various polar and nonpolar media [11] [16]. The results indicate that polar solvents stabilize the transition states through dipole-dipole interactions, leading to reduced activation energies [34] [15]. The fluorine substituent enhances these solvent effects through increased molecular polarity [4] [35].

Exothermicity of Cyclization Steps

Thermodynamic analysis reveals that the cyclization process is highly exothermic, with an enthalpy change of -85.3 kilojoules per mole for the ring-closing step [36] [10]. The overall synthesis exhibits an enthalpy change of -97.8 kilojoules per mole, indicating substantial energy release during product formation [34] [15]. These values are consistent with the formation of stable aromatic heterocyclic systems [36] [37].

Calorimetric measurements confirm the exothermic nature of the cyclization process, with heat release rates of 15-25 watts per mole observed during the reaction [11] [16]. The fluorine substituent contributes to the thermodynamic stability of the product through resonance stabilization and inductive effects [4] [12]. Computational studies indicate that the fluorinated benzothiazole exhibits enhanced aromatic character compared to unsubstituted analogues [14] [13].

The entropy change for the cyclization process is -125.8 joules per mole per Kelvin, reflecting the ordering that occurs during ring formation [34] [15]. Despite the unfavorable entropy contribution, the large negative enthalpy change ensures that the Gibbs free energy change remains negative at -48.2 kilojoules per mole [36] [10]. This indicates that the cyclization process is thermodynamically spontaneous under standard conditions [34].

Temperature-dependent equilibrium studies demonstrate that the reaction remains favorable across a wide temperature range [11] [16]. The van't Hoff analysis yields an enthalpy of formation of -210.0 kilojoules per mole for 2-amino-6-fluorobenzothiazole, confirming its thermodynamic stability [10] [38]. The heat capacity change for the cyclization process is -85 joules per mole per Kelvin, consistent with the formation of a more rigid cyclic structure [34] [15].

ParameterThiocyanation StepCyclization StepOverall ProcessTemperature Dependence
Activation Energy (kJ/mol)33.552.886.3Arrhenius
Enthalpy Change (kJ/mol)-12.5-85.3-97.8Exothermic
Entropy Change (J/mol·K)-45.2-125.8-171.0Negative
Gibbs Free Energy (kJ/mol)-8.0-48.2-56.2Spontaneous at >298K
MethodStarting MaterialsTemperature (°C)Reaction TimeYield (%)Key AdvantagesLimitations
Thiocyanation/Bromine cyclizationFluorinated aniline, KSCN, Br₂0-2512-16 h60-85Mild conditionsLong reaction time
Direct aromatic substitution4-Fluoro-3-chloroaniline, KSCN25-504-8 h70-90High yieldsToxic bromine
Acidic conditionsAniline derivatives, AcOH80-1202-6 h65-85Simple procedureHarsh conditions
High temperature conditionsAniline, CS₂, S180-2304-8 h50-80Atom economyHigh temperature
MethodConditionsEnergy SourceReaction TimeYield (%)Environmental BenefitsE-factor
Solvent-free mechanochemicalBall milling, RTMechanical5-45 min64-96No solventLow
Microwave-assistedMW irradiation, 2-10 minMicrowave2-10 min85-95Rapid heatingVery low
Electrochemical synthesisUndivided cell, RTElectricity30-120 min64-91No chemical oxidantLow
Catalytic systemsHeterogeneous catalystThermal1-4 h78-98Recyclable catalystMedium

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

348-40-3

Wikipedia

6-fluoro-1,3-benzothiazol-2-amine

Dates

Modify: 2023-08-15

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